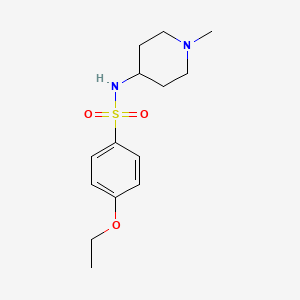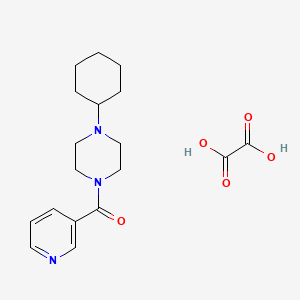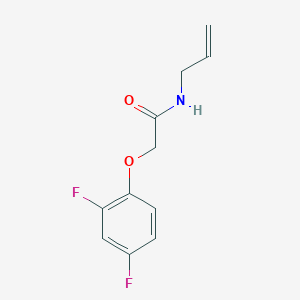![molecular formula C16H19BrN2O2 B5021506 2-bromo-6-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenol](/img/structure/B5021506.png)
2-bromo-6-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-6-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenol is a chemical compound that has been widely researched due to its potential applications in the field of medicine. This compound has been found to possess various biological activities, including antimicrobial, antiviral, and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-bromo-6-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenol is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in the synthesis of bacterial cell walls and viral replication.
Biochemical and Physiological Effects:
In addition to its antimicrobial and antiviral activities, this compound has been found to possess anticancer properties. It has been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-bromo-6-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenol in lab experiments is its broad-spectrum antimicrobial and antiviral activity. This makes it a potential candidate for the development of new antimicrobial and antiviral agents. However, one limitation of this compound is its toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the research of 2-bromo-6-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenol. One potential direction is the development of new antimicrobial and antiviral agents based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases. Finally, more research is needed to evaluate the toxicity of this compound and its potential side effects in vivo.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It possesses antimicrobial, antiviral, and anticancer properties and has been found to have anti-inflammatory and antioxidant effects. While there are limitations to its use in vivo, this compound remains a promising candidate for the development of new drugs and therapies.
Synthesemethoden
The synthesis of 2-bromo-6-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenol involves the reaction of 6-methoxy-2-nitrophenol with 2-(2-pyridinyl)ethylamine in the presence of a reducing agent such as zinc and hydrochloric acid. The resulting intermediate is then treated with bromine to obtain the final product. This synthesis method has been reported in several scientific journals and has been found to be efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
2-bromo-6-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenol has been extensively studied for its potential applications in the field of medicine. It has been found to possess antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). Additionally, this compound has been reported to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and influenza virus.
Eigenschaften
IUPAC Name |
2-bromo-6-methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2/c1-19(8-6-13-5-3-4-7-18-13)11-12-9-14(17)16(20)15(10-12)21-2/h3-5,7,9-10,20H,6,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVGCIAGMDMXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=C(C(=C2)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,3-dimethoxybenzyl)amino]-N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5021427.png)
![1-(2,5-diethoxyphenyl)-5-{[5-(dimethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5021429.png)
![N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5021441.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5021452.png)
![3-ethyl-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5021456.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methylpiperazine hydrochloride](/img/structure/B5021464.png)

![N-benzyl-N-methyl-3-({[(2-methyl-5-pyrimidinyl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5021489.png)

![1,3-dioxo-N-(4-phenoxyphenyl)-2-(4-{[(4-phenoxyphenyl)amino]carbonyl}phenyl)-5-isoindolinecarboxamide](/img/structure/B5021514.png)
![5-(3-bromobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5021518.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5021531.png)
